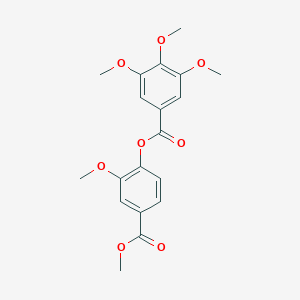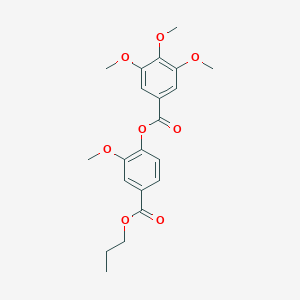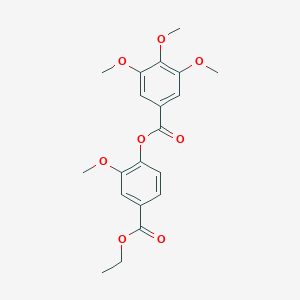![molecular formula C18H18ClNO4 B309446 Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B309446.png)
Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate involves the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent antitumor and anti-inflammatory activity. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate. One potential direction is the development of new analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential therapeutic applications in various diseases. Finally, more research is needed to evaluate the safety and toxicity of Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate in vivo.
Métodos De Síntesis
Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate can be synthesized using a series of chemical reactions. The synthesis involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methoxybenzoyl chloride to form 4-chloro-3-[(2-methoxybenzoyl)amino]benzoic acid. This intermediate is then reacted with propyl chloroformate to yield Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate.
Aplicaciones Científicas De Investigación
Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
Nombre del producto |
Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate |
|---|---|
Fórmula molecular |
C18H18ClNO4 |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H18ClNO4/c1-3-10-24-18(22)12-8-9-14(19)15(11-12)20-17(21)13-6-4-5-7-16(13)23-2/h4-9,11H,3,10H2,1-2H3,(H,20,21) |
Clave InChI |
YZXZEMYZODXIPY-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OC |
SMILES canónico |
CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309364.png)
![Ethyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309366.png)
![N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309367.png)
![3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309368.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B309369.png)



![Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309375.png)
![N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309376.png)
![N-{2-chloro-5-[(2,3-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309382.png)
![4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B309384.png)
![N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B309385.png)
![Ethyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309386.png)